Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione
Overview
Description
Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione: is a complex organic compound with the molecular formula C16H16O2. It is characterized by a unique structure consisting of multiple fused rings, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione involves multiple steps, typically starting from simpler organic molecules. The exact synthetic route can vary, but it generally involves the formation of the pentacyclic core through a series of cyclization reactions. Common reagents used in these reactions include strong acids or bases to facilitate ring closure and oxidation agents to introduce the dione functionality .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Chemical Reactions Analysis
Types of Reactions
Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen functionalities.
Reduction: Conversion of the dione groups to alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield diols .
Scientific Research Applications
Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic systems and their reactivity.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research due to its unique structure.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules .
Mechanism of Action
The mechanism by which Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione exerts its effects is not fully understood. its interactions with molecular targets such as enzymes and receptors are believed to play a significant role. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Pentacyclo[10.2.1.15,8.02,11.0^4,9]hexadeca-2(11),6,13-triene-3,10-dione : Similar in structure but differs in the position and type of double bonds .
- Other polycyclic diones : Compounds with multiple fused rings and dione functionalities .
Uniqueness
Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione is unique due to its specific arrangement of rings and double bonds, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for studying the effects of structural variations on reactivity and biological activity .
Properties
IUPAC Name |
pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-15-11-7-1-2-8(5-7)12(11)16(18)14-10-4-3-9(6-10)13(14)15/h1-4,7-14H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJHLBHJGLCVRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)C4C5CC(C4C3=O)C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280003 | |
Record name | STK208316 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5439-22-5 | |
Record name | NSC25350 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC15076 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK208316 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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